2-Chloro-4-nitrophenyl-α-D-glucopyranoside 2-Chloro-4-nitrophenyl-α-D-glucopyranoside Carbohydrates conjugated with 2-chloro-4-nitrophenyl (CNP) serve as chromogenic substrates in assays for enzymes that release CNP from the conjugated carbohydrate. For example, CNP-β-D-maltoheptaoside and CNP-α-maltotrioside are chromogenic substrates for α-amylase. 2-Chloro-4-nitrophenyl-α-D-glucopyranoside is a conjugate of CNP and α-D-glucose. The related conjugate between CNP and β-D-glucose, 2-chloro-4-nitrophenyl β-D-glucopyranoside, is used as a chromogenic substrate for glycosyltransferases. This product is a chromogenic substrate for enzymes that target the linkage between CNP and α-D-glucose.
Brand Name: Vulcanchem
CAS No.: 119047-14-2
VCID: VC0014266
InChI: InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H14ClNO8
Molecular Weight: 335.69 g/mol

2-Chloro-4-nitrophenyl-α-D-glucopyranoside

CAS No.: 119047-14-2

Reference Standards

VCID: VC0014266

Molecular Formula: C12H14ClNO8

Molecular Weight: 335.69 g/mol

2-Chloro-4-nitrophenyl-α-D-glucopyranoside - 119047-14-2

CAS No. 119047-14-2
Product Name 2-Chloro-4-nitrophenyl-α-D-glucopyranoside
Molecular Formula C12H14ClNO8
Molecular Weight 335.69 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1
Standard InChIKey PJCVBKZRKNFZOD-ZIQFBCGOSA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Appearance Assay:≥98%A crystalline solid
Description Carbohydrates conjugated with 2-chloro-4-nitrophenyl (CNP) serve as chromogenic substrates in assays for enzymes that release CNP from the conjugated carbohydrate. For example, CNP-β-D-maltoheptaoside and CNP-α-maltotrioside are chromogenic substrates for α-amylase. 2-Chloro-4-nitrophenyl-α-D-glucopyranoside is a conjugate of CNP and α-D-glucose. The related conjugate between CNP and β-D-glucose, 2-chloro-4-nitrophenyl β-D-glucopyranoside, is used as a chromogenic substrate for glycosyltransferases. This product is a chromogenic substrate for enzymes that target the linkage between CNP and α-D-glucose.
Synonyms CNP-α-D-glucopyranoside
PubChem Compound 14457457
Last Modified Nov 11 2021
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